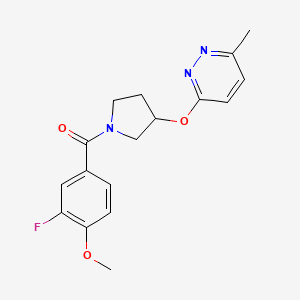
(3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone represents a complex molecular structure that is integral to various research and industrial applications. This compound is characterized by its unique combination of fluoro, methoxy, pyridazin, and pyrrolidin groups, which contribute to its diverse chemical behavior and potential for scientific study.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step reactions that incorporate specific functional groups into the molecular structure. Initial synthesis may include nucleophilic substitution reactions to introduce the fluoro and methoxy groups into the phenyl ring. Subsequent steps involve forming the pyrrolidin and pyridazin moieties via cyclization reactions. The precise reaction conditions, such as temperature, pressure, and solvents, must be meticulously controlled to ensure high yield and purity of the final product.
Industrial Production Methods:
In industrial settings, the production of this compound often employs continuous flow chemistry techniques to enhance efficiency and scalability. Large-scale reactors and automated systems enable consistent reaction conditions and product isolation, which are critical for producing the compound in bulk quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions at the methoxy group, potentially leading to the formation of hydroxylated derivatives.
Reduction: The pyridazin ring can participate in reduction reactions, yielding dihydropyridazin analogs.
Substitution: The fluoro and methoxy groups on the phenyl ring allow for various electrophilic and nucleophilic substitution reactions, creating a wide array of functionalized derivatives.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution reactions often utilize reagents such as halogenated compounds, bases, or acids.
Major Products:
The primary products from these reactions include hydroxylated, reduced, and substituted derivatives that exhibit unique chemical and physical properties.
Scientific Research Applications
In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. It is also utilized in reaction mechanism studies to understand the behavior of pyrrolidin and pyridazin systems.
In biological research, (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development.
Medicinal chemists explore this compound for its therapeutic potential, particularly in the development of novel medications that target specific biological pathways. Its structural attributes allow for high specificity in drug design.
In the industrial sector, this compound finds applications in the production of specialty chemicals, coatings, and advanced materials. Its unique properties make it suitable for creating compounds with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone largely depends on its interaction with molecular targets. Its structure allows it to bind to specific enzymes or receptors, modulating their activity. The fluoro group often enhances binding affinity through interactions with hydrophobic pockets, while the methoxy group can engage in hydrogen bonding. The pyrrolidin and pyridazin rings contribute to the overall conformational stability and specificity of the compound.
Comparison with Similar Compounds
Compared to other similar compounds, (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its combination of fluoro, methoxy, pyridazin, and pyrrolidin groups. Other compounds might only include one or two of these functional groups, limiting their chemical reactivity and range of applications.
List of Similar Compounds:
(3-Chloro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
(3-Fluoro-4-ethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
(3-Fluoro-4-methoxyphenyl)(3-((6-chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
Hope this deep dive into this compound gives you the insights you need.
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-11-3-6-16(20-19-11)24-13-7-8-21(10-13)17(22)12-4-5-15(23-2)14(18)9-12/h3-6,9,13H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQVODWRLSZDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
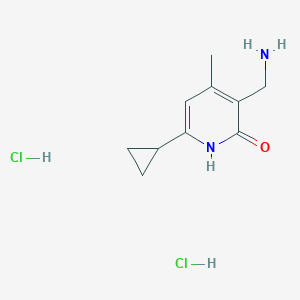

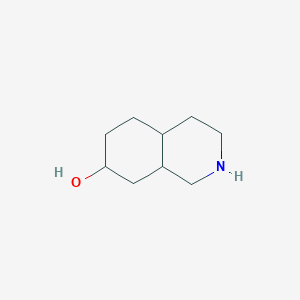
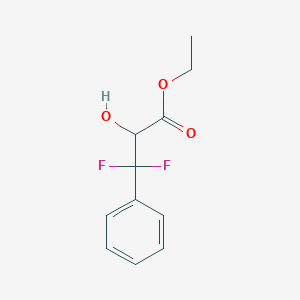

![Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2923461.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2923462.png)
![7-[(E)-but-2-enyl]-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
![N4-(3-CHLOROPHENYL)-N6-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE](/img/structure/B2923465.png)
![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2923467.png)
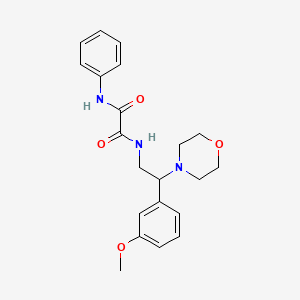
![4-cyano-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2923470.png)
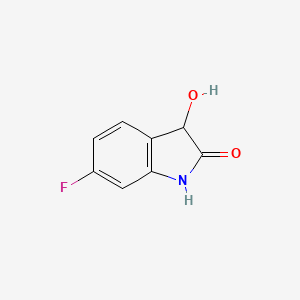
![2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2923472.png)
